Diethanolamine borate

Catalog No.
S14728411
CAS No.
90268-17-0
M.F
C4H14BNO5
M. Wt
166.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethanolamine borate

CAS Number

90268-17-0

Product Name

Diethanolamine borate

IUPAC Name

boric acid;2-(2-hydroxyethylamino)ethanol

Molecular Formula

C4H14BNO5

Molecular Weight

166.97 g/mol

InChI

InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H

InChI Key

HRXOXDAKKRLSMI-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.C(CO)NCCO

Diethanolamine borate is a chemical compound formed through the reaction of diethanolamine and boric acid. It typically appears as a hygroscopic, transparent solid that is soluble in polar solvents such as water and alcohols, but insoluble in nonpolar solvents. The general formula for diethanolamine borate can be represented as C4H14BNO5C_4H_{14}BNO_5, with a molar mass of approximately 166.97 g/mol . This compound exhibits unique properties that make it suitable for various applications, particularly in corrosion inhibition and as a reagent in organic synthesis.

  • Formation Reaction: The primary reaction involves the condensation of diethanolamine with boric acid, typically conducted at elevated temperatures (120°C to 230°C). This reaction leads to the formation of boric esters, where the hydroxyethyl groups of diethanolamine react with boric acid .
  • Reactivity in Organic Synthesis: Diethanolamine borate can serve as a stable reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as an alternative to traditional boronic acids due to its stability in aqueous environments .
  • Decomposition: Under extreme conditions, diethanolamine borate may decompose, releasing water and other byproducts, which can affect its efficacy in applications like rust prevention.

The synthesis of diethanolamine borate generally follows these methods:

  • Direct Reaction with Boric Acid: Mixing stoichiometric amounts of diethanolamine and boric acid at elevated temperatures (120°C to 230°C) facilitates the formation of boric esters and diethanolamine borate through condensation reactions .
  • Alternative Methods: Other synthesis routes may involve the use of various amines or alcohols along with boric acid to produce different derivatives of diethanolamine borate, such as N-hexadecyl diethanolamine borate, which is synthesized via a two-step process involving intermediate formation .

Diethanolamine borate has several notable applications:

  • Corrosion Inhibition: It is widely used as a rust inhibitor in aqueous media, particularly for protecting ferrous metals from corrosion when mixed into hydraulic fluids or cooling lubricants .
  • Organic Synthesis: Its stability makes it an effective reagent for facilitating cross-coupling reactions in organic chemistry, particularly under conditions that require aqueous solvents .
  • Biocidal Agent: Due to its antimicrobial properties, it can be utilized in formulations aimed at preventing microbial growth in various industrial applications.

Studies exploring the interactions of diethanolamine borate with other compounds reveal its versatility and effectiveness as a stabilizing agent in formulations. For instance, its combination with other amines or surfactants can enhance its performance as a corrosion inhibitor or biocide. Additionally, investigations into its solubility and reactivity have indicated that it can form complexes with various metal ions, further broadening its application scope .

Diethanolamine borate shares similarities with several other compounds, particularly those containing boron or amine functional groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Properties
Triethanolamine BorateBoron esterHigher solubility in organic solvents
Monoethanolamine BorateBoron esterLess hygroscopic than diethanolamine borate
Boric Acid DiethylamideBoron amideStronger antibacterial properties
N-Hexadecyl Diethanolamine BorateLong-chain amineEnhanced hydrophobicity and potential surfactant properties

Uniqueness of Diethanolamine Borate

Diethanolamine borate is unique due to its balance between hydrophilicity and hydrophobicity, making it particularly effective in aqueous environments while maintaining stability under various conditions. Its ability to act both as a reagent in organic synthesis and as an effective rust inhibitor sets it apart from similar compounds that may excel only in one application area.

The synthesis of diethanolamine borate typically involves the esterification of boric acid with diethanolamine or transesterification of pre-existing boronic esters. Solvent choice profoundly impacts reaction efficiency, product purity, and environmental sustainability. Research indicates that polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like methanol are highly effective due to their ability to solubilize both reactants and intermediates. For instance, diethanolamine borate exhibits a solubility of 71.1 mg/mL in DMSO, enabling homogeneous reaction conditions that enhance esterification kinetics.

Reaction optimization hinges on balancing solvent polarity with environmental considerations. Recent studies advocate for solvent-free conditions, which eliminate post-reaction purification steps and reduce waste. In one protocol, diethanolamine and boric acid are heated directly at 80–100°C, yielding a water-soluble product without auxiliary solvents. This approach minimizes energy consumption and aligns with green chemistry principles.

The table below summarizes key solvent systems and their impact on diethanolamine borate synthesis:

SolventSolubility (mg/mL)Reaction EfficiencyEnvironmental Impact
DMSO71.1HighModerate
Methanol>100HighLow
Solvent-freeN/AModerate-HighMinimal

Methanol emerges as a preferred solvent due to its high reactivity and low ecological footprint, though solvent-free methods are gaining traction for industrial applications. Additionally, stoichiometric ratios of reactants are critical; a 1:1 molar ratio of boric acid to diethanolamine ensures complete conversion while avoiding excess reagent waste.

Scalability Challenges in Industrial Production of Boronic Esters

Transitioning from laboratory-scale synthesis to industrial production introduces challenges in maintaining product consistency and managing exothermic reactions. AstraZeneca’s successful manufacture of diethanolamine borate derivatives at the 100 kg scale highlights the importance of robust process design. Key scalability hurdles include:

  • Thermal Management: The esterification of boric acid with diethanolamine is exothermic, requiring precise temperature control to prevent runaway reactions. Industrial reactors employ jacketed cooling systems to maintain temperatures between 80–100°C, ensuring safe and reproducible yields.
  • Product Isolation: Diethanolamine borate’s hygroscopic nature complicates isolation in humid environments. Large-scale processes utilize vacuum drying and inert gas purging to obtain anhydrous products.
  • By-Product Removal: Water, a by-product of esterification, must be efficiently removed to drive the reaction to completion. Azeotropic distillation with toluene or molecular sieves has proven effective in kilogram-scale batches.

Despite these challenges, continuous improvements in reactor design and process automation have enabled yields exceeding 90% in multi-kilogram productions.

Continuous Flow vs Batch Reactor Configurations for Transesterification

The choice between continuous flow and batch reactors significantly impacts the efficiency of transesterification processes. Batch reactors, traditionally used for boronic ester synthesis, offer flexibility but face limitations in heat dissipation and mixing uniformity at scale. In contrast, continuous flow systems provide superior thermal control and residence time precision, particularly for exothermic transesterifications.

For example, a continuous flow setup employing microchannel reactors achieves near-instantaneous mixing of diethanolamine and boronic esters, reducing reaction times from hours to minutes. This method also minimizes side reactions, enhancing product purity. The table below compares key parameters:

ParameterBatch ReactorContinuous Flow
Reaction Time2–6 hours10–30 minutes
Temperature ControlModerateHigh
ScalabilityLimited by vessel sizeEasily scalable
Product ConsistencyVariableHigh

While batch systems remain prevalent for small-scale syntheses, continuous flow configurations are increasingly adopted for large-scale diethanolamine borate production due to their efficiency and reproducibility.

Nucleophilic Substitution Pathways in Diethanolamine-Boric Acid Condensation

The formation of diethanolamine borate proceeds through several distinct nucleophilic substitution pathways, each characterized by unique mechanistic features and kinetic parameters [1] [2]. The primary condensation reaction occurs between diethanolamine and boric acid at elevated temperatures ranging from 120°C to 230°C, where the hydroxyethyl groups of diethanolamine react with boric acid to form borate esters . This process involves the elimination of water vapor and results in a viscous liquid or solid mass depending on the specific reaction conditions employed .

The nucleophilic attack mechanism operates through multiple pathways, with the associative mechanism exhibiting the highest efficiency among the investigated routes [5] [6]. Kinetic studies reveal that the associative mechanism, analogous to an SN2-like process, demonstrates a rate constant of 1.8 × 10³ M⁻¹ s⁻¹ with an activation energy of 15.3 ± 0.8 kcal/mol [6] [7]. This pathway involves the simultaneous formation of the boron-oxygen bond and the breaking of the existing boron-hydroxyl bond, proceeding through a pentacoordinate transition state [6] [8].

The direct nucleophilic attack on boron represents another significant pathway, characterized by a rate constant of 2.4 × 10² M⁻¹ s⁻¹ and an activation energy of 18.5 ± 1.2 kcal/mol [6] [7]. This mechanism involves the direct coordination of the diethanolamine hydroxyl groups to the electrophilic boron center, followed by proton transfer and water elimination [1] [2]. The reaction proceeds through a tetrahedral intermediate where boron maintains sp³ hybridization throughout the transformation [9] [10].

Reaction PathwayRate Constant (M⁻¹ s⁻¹)Activation Energy (kcal/mol)Temperature Dependence
Direct nucleophilic attack on boron2.4 × 10²18.5 ± 1.2Strong (Ea > 18 kcal/mol)
Associative mechanism (SN2-like)1.8 × 10³15.3 ± 0.8Moderate (Ea ~ 15 kcal/mol)
Dissociative mechanism (SN1-like)6.7 × 10¹21.7 ± 2.1Very strong (Ea > 20 kcal/mol)
Concerted water elimination4.2 × 10²17.2 ± 1.5Moderate (Ea ~ 17 kcal/mol)
Proton-assisted condensation3.1 × 10³14.8 ± 0.6Weak (Ea < 15 kcal/mol)

The proton-assisted condensation pathway demonstrates the most favorable kinetics, with a rate constant of 3.1 × 10³ M⁻¹ s⁻¹ and the lowest activation energy of 14.8 ± 0.6 kcal/mol [6] [7]. This mechanism involves protonation of the departing hydroxyl group, facilitating water elimination and subsequent ester bond formation [6] [11]. The enhanced reactivity observed in this pathway results from the stabilization of the transition state through hydrogen bonding interactions [11] [12].

The dissociative mechanism, exhibiting SN1-like characteristics, shows the lowest efficiency with a rate constant of 6.7 × 10¹ M⁻¹ s⁻¹ and the highest activation energy of 21.7 ± 2.1 kcal/mol [6] [7]. This pathway involves the initial dissociation of a hydroxyl group from boric acid, creating a highly electrophilic boron center that subsequently reacts with diethanolamine [6] [8]. The unfavorable energetics of this mechanism arise from the formation of a highly unstable boryl cation intermediate [8] [13].

The concerted water elimination pathway operates with moderate efficiency, characterized by a rate constant of 4.2 × 10² M⁻¹ s⁻¹ and an activation energy of 17.2 ± 1.5 kcal/mol [6] [7]. This mechanism involves the simultaneous formation of the boron-nitrogen coordination bond and elimination of water through a six-membered cyclic transition state [14] [15]. The reaction proceeds without the formation of discrete ionic intermediates, resulting in a smoother energy profile compared to stepwise mechanisms [15] [12].

Hydrolytic Stability Studies Under Variable pH Conditions

The hydrolytic stability of diethanolamine borate exhibits pronounced pH dependence, with stability maximized under slightly alkaline conditions between pH 7.0 and 9.0 [11] [16]. Under these conditions, the compound demonstrates half-lives ranging from 168 to 504 hours with hydrolysis rate constants of 4.1 × 10⁻⁷ s⁻¹ [11] [17]. This enhanced stability results from the equilibrium between neutral boric acid and borate anion species, creating an optimal environment for ester bond preservation [11] [18].

In strongly acidic conditions (pH 2.0-4.0), diethanolamine borate undergoes rapid hydrolysis with half-lives of 0.5 to 2.1 hours and rate constants of 1.2 × 10⁻⁴ s⁻¹ [11] [17]. The accelerated degradation under these conditions occurs due to protonation of the nitrogen atom in the diethanolamine moiety, weakening the boron-nitrogen coordination and facilitating nucleophilic attack by water molecules [11] [16]. The predominance of protonated boric acid species further enhances the electrophilicity of the boron center, promoting hydrolytic cleavage [6] [11].

Under neutral conditions (pH 4.0-7.0), the compound exhibits moderate stability with half-lives of 12 to 48 hours and hydrolysis rate constants of 4.8 × 10⁻⁶ s⁻¹ [11] [17]. The hydrolysis mechanism under these conditions involves the direct attack of water molecules on the boron center, proceeding through a tetrahedral intermediate [17] [19]. The neutral boric acid species predominates under these conditions, providing a balance between electrophilicity and nucleophilic susceptibility [11] [12].

pH RangeHalf-life (hours)Hydrolysis Rate Constant (s⁻¹)Dominant Species
2.0 - 4.00.5 - 2.11.2 × 10⁻⁴Protonated boric acid
4.0 - 7.012 - 484.8 × 10⁻⁶Neutral boric acid
7.0 - 9.0168 - 5044.1 × 10⁻⁷Mixed neutral/anionic
9.0 - 11.024 - 723.2 × 10⁻⁶Borate anion
11.0 - 13.01 - 63.9 × 10⁻⁵Hydroxyl-rich medium

In moderately alkaline conditions (pH 9.0-11.0), the stability decreases compared to the optimal range, with half-lives of 24 to 72 hours and rate constants of 3.2 × 10⁻⁶ s⁻¹ [11] [17]. The reduced stability under these conditions results from the increased concentration of hydroxide ions, which act as nucleophiles attacking the boron center [11] [20]. The predominance of borate anion species creates a more nucleophilic environment that facilitates hydrolytic breakdown [6] [11].

Under strongly alkaline conditions (pH 11.0-13.0), diethanolamine borate undergoes rapid hydrolysis with half-lives of 1 to 6 hours and rate constants of 3.9 × 10⁻⁵ s⁻¹ [11] [17]. The accelerated degradation occurs due to the high concentration of hydroxide ions, which readily attack the electrophilic boron center [11] [20]. The hydroxyl-rich medium promotes nucleophilic substitution reactions that cleave the ester bonds and regenerate the starting materials [20] [21].

The pH-dependent stability profile exhibits a characteristic bell-shaped curve, with maximum stability occurring when the pKa values of diethanolamine and boric acid are closely matched [22]. This optimal condition minimizes the formation of highly reactive ionic species while maintaining sufficient electrophilicity for coordination stability [22] [18]. The association constants for diethanolamine borate complexes range from 10⁰ to 10³ M⁻¹, depending on the specific pH conditions and substituent effects [22] [23].

Temperature effects significantly influence the hydrolytic stability across all pH ranges [17] [19]. Quantum-chemistry studies reveal that the hydrolysis reaction profile in borate networks exhibits substantial temperature dependence, with activation energies ranging from 15 to 25 kcal/mol depending on the specific pathway [17]. The presence of additional water molecules can reduce energy barriers by factors of three or more, significantly accelerating hydrolysis processes [17] [19].

Computational Modeling of Boron-Nitrogen Coordination Complexes

Computational investigations of boron-nitrogen coordination complexes in diethanolamine borate have been conducted using various density functional theory methods, providing detailed insights into the electronic structure and geometric parameters [24] [10]. The boron-nitrogen coordination bond exhibits a characteristic length of 1.67 Å based on B3LYP/6-311+G(d,p) calculations, consistent with experimental crystallographic data [25] [10]. This dative bond creates a strong nitrogen δ⁺-boron δ⁻ dipole that points away from the plane of any aromatic substituents [26].

Multiple computational methods have been employed to characterize the coordination geometry, with excellent agreement observed between different theoretical approaches [10] [27]. The PBE0/6-311+G(d,p) method predicts a boron-nitrogen bond length of 1.65 ± 0.02 Å, while the wB97XD functional yields 1.69 ± 0.03 Å [10]. The MP2 and CCSD(T) methods, serving as benchmark calculations, provide bond lengths of 1.68 ± 0.01 Å and 1.66 ± 0.01 Å, respectively [10] [27].

The boron-oxygen bond lengths in the coordination complex range from 1.46 to 1.48 Å across different computational methods [10]. The B3LYP functional predicts B-O distances of 1.47 ± 0.01 Å, while PBE0 and wB97XD methods yield 1.46 ± 0.01 Å and 1.48 ± 0.02 Å, respectively [10]. These values correspond closely to experimental measurements and indicate strong covalent character in the boron-oxygen interactions [25] [10].

Computational MethodB-N Bond Length (Å)B-O Bond Length (Å)O-B-O Angle (°)Binding Energy (kcal/mol)
B3LYP/6-311+G(d,p)1.67 ± 0.021.47 ± 0.01109.2 ± 1.5-12.3 ± 0.8
PBE0/6-311+G(d,p)1.65 ± 0.021.46 ± 0.01109.8 ± 1.2-13.1 ± 1.2
wB97XD/6-311+G(d,p)1.69 ± 0.031.48 ± 0.02108.7 ± 2.1-11.8 ± 1.5
MP2/6-311+G(d,p)1.68 ± 0.011.47 ± 0.01109.5 ± 0.8-13.8 ± 0.5
CCSD(T)/6-311+G(d,p)1.66 ± 0.011.46 ± 0.01109.4 ± 0.9-14.2 ± 0.3

The O-B-O bond angles in diethanolamine borate complexes cluster around 109°, indicating tetrahedral coordination geometry around the boron center [10] [28]. The B3LYP method predicts angles of 109.2 ± 1.5°, while PBE0 calculations yield 109.8 ± 1.2° [10]. The wB97XD functional shows slightly more deviation with angles of 108.7 ± 2.1°, while the benchmark MP2 and CCSD(T) methods provide values of 109.5 ± 0.8° and 109.4 ± 0.9°, respectively [10] [27].

Binding energy calculations reveal strong coordination interactions, with values ranging from -11.8 to -14.2 kcal/mol depending on the computational method employed [10] [29]. The CCSD(T) method, considered the most accurate for these systems, predicts a binding energy of -14.2 ± 0.3 kcal/mol [10]. The B3LYP functional yields -12.3 ± 0.8 kcal/mol, while PBE0 provides -13.1 ± 1.2 kcal/mol [10]. These values indicate thermodynamically favorable complex formation with substantial stabilization energy [29] [23].

The electronic structure analysis reveals significant charge transfer from nitrogen to boron upon coordination complex formation [24] [30]. Natural bond orbital analysis indicates that approximately 0.3-0.4 electrons are transferred from the nitrogen lone pair to the empty p-orbital on boron [30] [10]. This charge transfer stabilizes the complex and accounts for the observed binding energies and geometric parameters [24] [29].

Molecular orbital calculations demonstrate that the highest occupied molecular orbital involves primarily the nitrogen lone pair, while the lowest unoccupied molecular orbital is centered on the boron atom [10] [29]. The energy gap between these orbitals decreases upon complex formation, indicating enhanced reactivity compared to the individual components [29]. The frontier orbital interactions contribute significantly to the overall stability and reactivity patterns observed experimentally [31] [32].

Vibrational frequency calculations provide additional validation of the computational models, with calculated B-N stretching frequencies of 850-950 cm⁻¹ matching experimental infrared spectroscopic observations [15] [10]. The B-O stretching vibrations appear at approximately 1400 cm⁻¹, consistent with experimental data for similar borate ester compounds [15] [33]. These frequency matches confirm the accuracy of the computational geometric and electronic structure predictions [10] [27].

Diethanolamine borate demonstrates exceptional catalytic performance in amidation reactions, representing a significant advancement in sustainable synthetic methodology. The catalyst system employs borate esters, particularly those derived from diethanolamine, which exhibit superior activity compared to traditional boronic acid catalysts [1] [2] [3].

The mechanistic pathway involves the formation of an active acyloxyboron species bearing two trifluoroethoxy groups, related to intermediates previously proposed for stoichiometric amidation reactions [1] [2]. Nuclear magnetic resonance analysis reveals that less than one equivalent of trifluoroethanol is removed during the reaction, suggesting the active catalyst maintains a general structure of XB(OCH2CF3)2 [1] [2]. The catalytic cycle proceeds through condensation of carboxylic acid with a monohydroxyboron species, with concomitant water removal serving as the turnover-limiting step [1] [2].

Recent investigations demonstrate that borate ester catalysts exhibit remarkable substrate scope, enabling amidation of functionalized heterocycles and even unprotected amino acids [4] [5] [6]. The methodology achieves yields ranging from 58-78% for various substrate combinations, with B(OCH2CF3)3 providing 58% yield while more advanced catalysts such as 2-chlorophenylboronic acid achieve 78% yield under identical conditions [5] [6]. Process mass intensity calculations reveal significant environmental advantages, with borate-catalyzed amidation showing PMI values of 4.2 compared to 15.8 for transition metal-catalyzed processes [1] [2].

The reaction proceeds under mild conditions at 86°C using tert-amyl methyl ether as solvent, with Dean-Stark water removal obviating the need for molecular sieves [1] [2] [3]. Kinetic analysis reveals 0.8th order dependence on catalyst concentration, consistent with first-order kinetics but with competitive decomposition of active species [1] [2]. The methodology demonstrates exceptional functional group tolerance, accommodating hydroxyl groups, heterocycles, and sulfides without protection requirements [1] [2].

Stereochemical Control in Asymmetric Alkylation Reactions

Borate catalysts exhibit remarkable stereochemical control in asymmetric alkylation reactions, achieving exceptional enantioselectivities and diastereoselectivities through well-defined mechanistic pathways. Asymmetric aziridination reactions employing VANOL and VAPOL-derived borate catalysts demonstrate enantiomeric excesses in the low to mid 90s for aromatic imines and mid 80s to low 90s for aliphatic imines [7] [8].

The stereochemical control mechanism involves two distinct catalyst species: a monomeric borate (B1) containing one ligand molecule and one boron atom, and a pyroborate species (B2) incorporating one ligand and two boron atoms [7] [8]. Mass spectral analysis and 11B nuclear magnetic resonance studies confirm that the pyroborate B2 catalyst is the active species responsible for high asymmetric induction, providing significantly higher enantioselectivities and reaction rates compared to the B1 catalyst [7] [8].

Chiral tertiary boronic esters undergo highly stereoselective homologation reactions with 1-chloroallyllithium reagents, achieving diastereomeric ratios of 12:1 [9]. The process involves dynamic kinetic resolution where one enantiomer of the organolithium reagent reacts preferentially with the chiral boronic ester [9]. This methodology enables the construction of quaternary stereogenic centers with exceptional stereochemical fidelity, representing a powerful approach to complex molecular architectures [9].

Asymmetric epoxidation of aldehydes using diazoacetamides and VANOL-derived mesoborate catalysts provides cis-3,4-epoxy amides with enantiomeric excesses ranging from 67% to greater than 99% [10]. The mesoborate catalyst demonstrates enhanced reactivity compared to boroxinate catalysts, achieving good to excellent yields (47-99%) across diverse aldehyde substrates [10]. Nonlinear effect studies indicate that the mesoborate catalyst incorporates two VANOL ligands, contrasting with the single ligand incorporation observed in boroxinate systems [10].

Comparative Catalytic Efficiency Against Transition Metal Complexes

Diethanolamine borate catalysts demonstrate superior efficiency metrics compared to traditional transition metal complexes across multiple performance parameters. Environmental impact assessment reveals that borate ester catalysts achieve process mass intensity values of 4.2, representing a 73% reduction compared to transition metal catalysts (PMI = 15.8) [1] [2]. This substantial improvement stems from elimination of molecular sieves, reduced solvent requirements, and simplified workup procedures [1] [2] [3].

Substrate scope analysis demonstrates that borate ester catalysts accommodate a broader range of functionalized substrates compared to transition metal systems. While transition metal catalysts typically require specialized ligands and stringent reaction conditions, borate catalysts operate effectively under mild conditions (86°C) with excellent functional group tolerance [1] [2] [5]. The methodology successfully couples functionalized heterocycles, amino acids, and sterically demanding substrates that prove challenging for palladium-based systems [1] [2] [5].

Safety profiles favor borate catalysts due to their operation in environmentally preferred solvents such as tert-amyl methyl ether and toluene, contrasting with the chlorinated solvents and anhydrous conditions required for many transition metal processes [1] [2]. The absence of trace metal contamination eliminates costly purification steps mandated in pharmaceutical applications, where stringent regulations govern residual metal content [11].

Cost analysis reveals economic advantages through reduced catalyst loadings (typically 5-10 mol%) compared to transition metal systems that often require higher loadings and expensive precious metal components [1] [2] [5]. The ability to telescope reactions from boronic acid or boronic ester precursors via esterification/transesterification with diethanolamine provides access from multiple synthetic pathways [12] [13] [14].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

167.0965027 g/mol

Monoisotopic Mass

167.0965027 g/mol

Heavy Atom Count

11

Related CAS

93859-15-5
93924-91-5

General Manufacturing Information

Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Machinery Manufacturing
Fabricated Metal Product Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Boric acid (H3BO3), compd. with 2,2'-iminobis[ethanol] (1:1): ACTIVE
Boric acid (H3BO3), compd. with 2,2'-iminobis[ethanol]: ACTIVE
Boric acid, compd. with 2,2'-iminobis[ethanol] (1:?): ACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types